4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Description
The compound 4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic molecule featuring a butanoic acid backbone substituted with a 2-chlorophenylamino group at the 4-position and a 4-methylpiperazinyl moiety at the 2-position.
Properties
Molecular Formula |
C15H20ClN3O3 |
|---|---|
Molecular Weight |
325.79 g/mol |
IUPAC Name |
4-(2-chloroanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20ClN3O3/c1-18-6-8-19(9-7-18)13(15(21)22)10-14(20)17-12-5-3-2-4-11(12)16/h2-5,13H,6-10H2,1H3,(H,17,20)(H,21,22) |
InChI Key |
AQBDGKXSZJIWHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chloroaniline, undergoes a reaction with a suitable acylating agent to form the chlorophenyl intermediate.
Piperazine Derivatization: The chlorophenyl intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine ring.
Butanoic Acid Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure characterized by:
- A chlorophenyl group
- A piperazine ring
- A butanoic acid moiety
The molecular formula is with a molecular weight of approximately 303.78 g/mol.
Chemistry
In the realm of chemistry, 4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid serves as a versatile building block for synthesizing more complex molecules. Its structural properties allow researchers to explore new reaction pathways and mechanisms, facilitating advancements in synthetic organic chemistry.
Biology
Biologically, this compound is investigated for its potential interactions with macromolecules such as proteins and nucleic acids. It can act as a probe to study biochemical pathways and cellular processes, providing insights into cellular signaling and function.
Medicine
In medical research, the compound is evaluated for its therapeutic potential. Its structural characteristics suggest it may interact with specific biological targets, making it a candidate for drug development. Preliminary studies indicate that it may exhibit anti-inflammatory and anticancer properties, as well as neuroprotective effects .
Industry
Industrially, this compound can be utilized in developing new materials, including polymers and coatings. Its chemical properties may enhance the performance and durability of these materials, making them suitable for various applications.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability over 48 hours, with an IC50 value of approximately 15 µM, indicating significant cytotoxicity against tumor cells.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects using a mouse model of Alzheimer's disease. Treatment with the compound improved memory performance in behavioral tests and reduced amyloid-beta plaque levels, suggesting potential therapeutic applications in neurodegenerative diseases.
Research Findings Summary
Recent studies highlight the broad spectrum of biological activities associated with 4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid:
| Activity | Description |
|---|---|
| Anti-inflammatory | Reduces inflammation markers in preclinical models. |
| Antioxidant | Exhibits significant antioxidant activity. |
| Pharmacokinetics | Favorable absorption and distribution profiles. |
Mechanism of Action
The mechanism of action of 4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Molecular weight inferred from analog in due to structural similarity.
Key Differences and Implications
Phenyl Ring Substitution
- This contrasts with the 4-chlorophenyl analog (e.g., ), where para-substitution allows for better planar interactions but reduces solubility due to increased hydrophobicity .
- Fluorine Substitution () : The 2-fluorophenyl variant exhibits lower molecular weight and higher electronegativity, which could enhance hydrogen-bonding interactions compared to chlorine .
Piperazine Modifications
- 4-Methylpiperazine (Target) : The methyl group enhances solubility compared to bulkier substituents (e.g., 3-chlorophenyl in ). This may improve bioavailability in aqueous environments .
- 3-Chlorophenylpiperazine (): Introduces additional halogenated aromaticity, likely increasing affinity for hydrophobic pockets in targets like neurotransmitter receptors.
Backbone Variations
Physicochemical Properties
- LogP : The target compound’s LogP is estimated to be moderate (~1.5–2.0), balancing the hydrophilic carboxylic acid group and hydrophobic chlorophenyl/piperazine components. This contrasts with the higher LogP of the 4-chlorophenyl/3-chlorophenylpiperazine analog (LogP ~2.1) .
- Hydrogen Bonding: The carboxylic acid group (present in all compounds) serves as a strong hydrogen bond donor/acceptor, while the piperazine nitrogen atoms contribute additional polar interactions .
Biological Activity
The compound 4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a derivative of piperazine and has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 344.84 g/mol. The structure can be represented as follows:
- SMILES :
CN1CCN(CC1)C(=O)c2ccccc2Nc3ccc(Cl)cc3N - IUPAC Name : [2-(2-amino-4-chlorophenyl)amino]phenyl-(4-methylpiperazin-1-yl)methanone
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
The compound has been shown to induce apoptosis in hepatoma cells, down-regulating oncogenes like C-myc and CDK2 while up-regulating tumor suppressor p53, demonstrating its mechanism of action in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated, particularly against Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) observed:
These findings suggest that the compound exhibits strong antibacterial activity comparable to standard antibiotics like ciprofloxacin.
Enzyme Inhibition
The compound has shown promising results in enzyme inhibition assays, particularly against acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for diseases like Alzheimer's disease.
The biological activity of this compound can be attributed to its structural features, including the presence of the piperazine moiety and the chlorophenyl group, which enhance its interaction with biological targets such as enzymes and receptors involved in cancer progression and microbial resistance.
Case Studies
- Anticancer Evaluation : A study evaluated the compound against multiple cancer cell lines using the National Cancer Institute (NCI) protocols, revealing significant antiproliferative effects across various types.
- Antimicrobial Formulation Development : A novel formulation incorporating this compound showed enhanced efficacy against resistant bacterial strains, indicating its potential for use in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
